Cas no 66092-62-4 (2-bromo-5-methyl-4-nitro-pyridine)
2-bromo-5-methyl-4-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-methyl-4-nitropyridine
- 2-Brom-5-methyl-4-nitropyridin
- 2-bromanyl-5-methyl-4-nitro-pyridine
- 2-bromo-5-methyl-4-nitro-pyridine
- AG-G-49008
- AGN-PC-00MI1W
- ANW-44635
- CTK5C3503
- PB26621
- Pyridine, 2-bromo-5-methyl-4-nitro-
- 0151AC
- AB0072378
- ST24022075
- A835332
- SCHEMBL13470589
- DTXSID50540249
- DS-15591
- 66092-62-4
- MFCD11100652
- SY097721
- CS-0046906
- AKOS015966431
- DB-073709
-
- MDL: MFCD11100652
- Inchi: 1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3
- InChI Key: AHLJFEVQBNWRRI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=N1)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 215.95345
- Monoisotopic Mass: 215.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.7
- XLogP3: 2.1
Experimental Properties
- Density: 1.709
- Boiling Point: 300°C at 760 mmHg
- Flash Point: 135.2°C
- Refractive Index: 1.599
- PSA: 56.03
2-bromo-5-methyl-4-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02774-1 G |
2-bromo-5-methyl-4-nitro-pyridine |
66092-62-4 | 97% | 1g |
¥ 541.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02774-5 G |
2-bromo-5-methyl-4-nitro-pyridine |
66092-62-4 | 97% | 5g |
¥ 1,788.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02774-10 G |
2-bromo-5-methyl-4-nitro-pyridine |
66092-62-4 | 97% | 10g |
¥ 3,201.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02774-25 G |
2-bromo-5-methyl-4-nitro-pyridine |
66092-62-4 | 97% | 25g |
¥ 6,144.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02774-50 G |
2-bromo-5-methyl-4-nitro-pyridine |
66092-62-4 | 97% | 50g |
¥ 11,391.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02774-100 G |
2-bromo-5-methyl-4-nitro-pyridine |
66092-62-4 | 97% | 100g |
¥ 18,433.00 | 2021-05-07 | |
| Chemenu | CM108411-5g |
2-bromo-5-methyl-4-nitropyridine |
66092-62-4 | 97% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM108411-10g |
2-bromo-5-methyl-4-nitropyridine |
66092-62-4 | 97% | 10g |
$*** | 2023-05-29 | |
| Chemenu | CM108411-25g |
2-bromo-5-methyl-4-nitropyridine |
66092-62-4 | 97% | 25g |
$1006 | 2023-02-17 | |
| Apollo Scientific | OR50930-1g |
2-Bromo-5-methyl-4-nitropyridine |
66092-62-4 | 95% | 1g |
£35.00 | 2025-02-20 |
2-bromo-5-methyl-4-nitro-pyridine Suppliers
2-bromo-5-methyl-4-nitro-pyridine Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-bromo-5-methyl-4-nitro-pyridine
Introduction to 2-Bromo-5-Methyl-4-Nitro-Pyridine (CAS No. 66092-62-4)
2-Bromo-5-methyl-4-nitro-pyridine (CAS No. 66092-62-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom, a methyl group, and a nitro group attached to a pyridine ring. These functional groups contribute to its reactivity and potential utility in various chemical transformations and biological applications.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the synthesis of numerous pharmaceuticals and agrochemicals. The presence of the bromine atom in the 2-position of the pyridine ring makes 2-bromo-5-methyl-4-nitro-pyridine an attractive substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are widely used in the synthesis of complex molecules, including drug candidates and natural products.
The methyl group at the 5-position and the nitro group at the 4-position further enhance the reactivity and selectivity of 2-bromo-5-methyl-4-nitro-pyridine. The nitro group can be reduced to an amino group, which can then be functionalized through various chemical transformations, such as acylation, alkylation, or coupling with other functional groups. This versatility makes 2-bromo-5-methyl-4-nitro-pyridine a valuable intermediate in the development of new drugs and materials.
In recent years, there has been increasing interest in the use of pyridine derivatives as scaffolds for drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported that pyridine-based compounds with similar structural features to 2-bromo-5-methyl-4-nitro-pyridine exhibited potent anti-inflammatory and anti-cancer activities. The brominated pyridines were found to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation, making them promising candidates for further development.
The synthetic accessibility of 2-bromo-5-methyl-4-nitro-pyridine has also been improved through advances in synthetic methods. A recent publication in Tetrahedron Letters described an efficient one-pot synthesis route that combines multiple steps into a single reaction sequence, reducing both time and cost. This method involves the sequential addition of reagents to form the desired product with high yield and purity. Such advancements have made it easier for researchers to incorporate 2-bromo-5-methyl-4-nitro-pyridine into their synthetic strategies.
Beyond its use as an intermediate in drug synthesis, 2-bromo-5-methyl-4-nitro-pyridine has also found applications in materials science. Pyridine derivatives are known for their ability to form stable complexes with metal ions, which can be utilized in the design of metallo-supramolecular assemblies and coordination polymers. These materials have potential applications in areas such as catalysis, sensing, and energy storage.
In conclusion, 2-bromo-5-methyl-4-nitro-pyridine (CAS No. 66092-62-4) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features make it an excellent candidate for further research and development, particularly in medicinal chemistry and materials science. As new synthetic methods continue to emerge and our understanding of its biological properties deepens, it is likely that this compound will play an increasingly important role in future scientific advancements.
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